1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone
Description
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone (CAS: 478041-48-4) is a heterocyclic compound featuring a unique structural framework. Its molecular formula is C₁₈H₂₆N₂O₃S, with an average molecular mass of 350.48 g/mol and a monoisotopic mass of 350.166414 g/mol . The compound consists of:
- A piperidinyl ring (6-membered nitrogen-containing heterocycle) substituted with a phenylsulfonyl group at the 1-position.
- An azepanyl ring (7-membered nitrogen-containing heterocycle) connected via a methanone bridge to the 4-position of the piperidinyl moiety.
This architecture confers distinct physicochemical properties, such as moderate polarity (logP ~2.5–3.0, estimated) and solubility in organic solvents like dichloromethane and ethyl acetate. The phenylsulfonyl group enhances metabolic stability by resisting oxidative degradation, while the azepanyl ring introduces conformational flexibility .
Properties
IUPAC Name |
azepan-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-12-6-1-2-7-13-19)16-10-14-20(15-11-16)24(22,23)17-8-4-3-5-9-17/h3-5,8-9,16H,1-2,6-7,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGHYBXTPZCJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
Formation of the Azepane Ring: The azepane ring is formed through additional cyclization reactions.
Final Assembly: The final compound is assembled by linking the azepane and piperidine rings through a methanone bridge.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azepane and piperidine rings may contribute to the compound’s ability to cross biological membranes and reach intracellular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Insights :
- The absence of the 7-membered azepane ring lowers molecular weight by ~21 g/mol, which may improve bioavailability .
[4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone (CAS: 612525-33-4)
| Property | Target Compound | Fluorophenyl-Piperazinyl Analogue |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₃S | C₂₃H₂₈FN₃O₃S |
| Molecular Weight | 350.48 g/mol | 445.55 g/mol |
| Key Feature | Phenylsulfonyl-piperidinyl | Fluorophenyl-piperazinyl |
Functional Differences :
- The target compound’s phenylsulfonyl group may confer greater metabolic stability compared to the fluorophenyl group, which is susceptible to oxidative defluorination .
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS: 84162-82-3)
| Property | Target Compound | Difluorobenzoyl Analogue |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₃S | C₁₄H₁₅F₂NO₂ |
| Key Substituent | Phenylsulfonyl | 2,4-Difluorobenzoyl |
| logP (Estimated) | ~3.0 | ~2.5 |
Pharmacological Implications :
- The target compound’s phenylsulfonyl group may reduce off-target reactivity due to its weaker electron-withdrawing nature compared to fluorinated groups .
Biological Activity
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone, also known by its CAS number 478041-48-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an azepane ring, a piperidine moiety, and a phenylsulfonyl group. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 304.41 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptors involved in neurological pathways, particularly those related to dopamine and serotonin.
Key Mechanisms:
- Dopamine Receptor Interaction : The compound may inhibit dopamine receptor activity, which is significant for its potential use in treating psychiatric disorders.
- Serotonin Modulation : It could also influence serotonin pathways, potentially affecting mood and anxiety levels.
Antipsychotic Effects
Research indicates that compounds similar to this compound exhibit antipsychotic properties. For instance, studies involving piperidine derivatives have shown efficacy in reducing symptoms of psychosis in animal models.
Case Study : A study tested a series of piperidinylmethanones for neuroleptic activity using the blockade of d-amphetamine lethality as a measure. Most compounds demonstrated significant antipsychotic effects, suggesting that this compound may share similar properties .
Antidepressant Activity
There is emerging evidence that this compound may also possess antidepressant-like effects. Animal models have shown that certain derivatives can enhance serotonergic transmission, leading to improved mood-related behaviors.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, indicating potential anticancer properties.
Table 2: In Vitro Activity
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition |
| HeLa (Cervical) | 20 | Inhibition |
| A549 (Lung) | 25 | Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
